2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303060-51-7
Cat. No.: VC16085462
Molecular Formula: C25H19N3O
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-51-7 |
|---|---|
| Molecular Formula | C25H19N3O |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 2-naphthalen-2-yl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C25H19N3O/c1-2-6-19-15-20(10-9-17(19)5-1)22-16-23-21-7-3-4-8-24(21)29-25(28(23)27-22)18-11-13-26-14-12-18/h1-15,23,25H,16H2 |
| Standard InChI Key | GMMXTGPWIQNKIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=NC=C6 |
Introduction
Synthesis Pathways
The synthesis of such compounds typically involves multi-step reactions to assemble the fused heterocyclic framework. While specific routes for this exact molecule are not directly available, similar compounds are synthesized using these general steps:
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Formation of the Pyrazole Core:
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Pyrazoles are often synthesized by condensing hydrazines with 1,3-diketones or their equivalents.
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Benzoxazine Ring Construction:
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Benzoxazines are prepared through cyclization reactions involving phenols and amines in the presence of aldehydes or other electrophiles.
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Coupling with Naphthyl and Pyridine Groups:
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Coupling reactions (e.g., Suzuki coupling or N-arylation) can be employed to attach aromatic groups like naphthyl or pyridinyl to the core structure.
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General Reaction Scheme:
Medicinal Chemistry
Compounds with similar structures have been investigated for their pharmacological properties:
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Anticancer Activity: Heterocyclic frameworks like pyrazolo-benzoxazines have shown cytotoxic effects against various cancer cell lines by interfering with DNA synthesis or inducing apoptosis .
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Antimicrobial Properties: Nitrogen and oxygen heterocycles are known for their ability to disrupt bacterial or fungal cell walls .
Enzyme Inhibition
Similar compounds have been studied as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), which is a target for antiviral and anticancer drugs .
Antiparasitic Potential
Pyrazole derivatives have shown activity against neglected tropical diseases like leishmaniasis by targeting parasitic enzymes .
Biological Activity Table (Hypothetical Data)
Future Directions
To fully explore the potential of 2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine:
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Synthesis Optimization: Develop efficient synthetic routes with high yields.
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Biological Screening: Conduct extensive in vitro and in vivo tests for anticancer, antimicrobial, and antiparasitic activities.
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Structure-Activity Relationship (SAR): Modify substituents on the naphthyl and pyridine rings to enhance biological activity.
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Toxicity Studies: Assess safety profiles to ensure minimal side effects.
This compound’s unique structure positions it as a promising candidate for drug development across various therapeutic areas. Further research is essential to unlock its full potential.
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